Cupreidine
Overview
Description
Cupreidine is a natural product found in Cinchona calisaya . It is a non-natural demethylated structure of quinine and quinidine . The molecular formula of Cupreidine is C19H22N2O2 .
Synthesis Analysis
Cupreidine and its derivatives have been used in asymmetric organocatalysis . An attempt to develop this methodology towards an asymmetric total synthesis of buphanidrine and powelline led to the bespoke development of another cupreidine catalyst .
Molecular Structure Analysis
The molecular weight of Cupreidine is 310.4 g/mol . The IUPAC name is 4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol . The InChIKey is VJFMSYZSFUWQPZ-WXPXUSHHSA-N .
Chemical Reactions Analysis
Cupreidine has been used in a variety of chemical reactions. For example, it has been used in the Morita–Baylis–Hillman process, one of the first reactions to utilize 6’-OH-cinchona alkaloid derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of Cupreidine include a molecular weight of 310.4 g/mol and a molecular formula of C19H22N2O2 .
Scientific Research Applications
Photophysical Research : Cupreidine serves as an organocatalyst in photophysical research, particularly for studying excited state proton transfer in cyanoalkaloids. This research provides insights into the behavior of molecules under light excitation (Qian & Brouwer, 2010).
Synapse Formation in Neurobiology : In neurobiological contexts, Cupidin, which may be a variation of Cupreidine, has been studied as a postsynaptic scaffold protein. It appears to link metabotropic glutamate receptor (mGluR) signaling with the actin cytoskeleton and Rho family proteins during synapse formation in cerebellar granule cells (Shiraishi et al., 1999).
Catalysis in Organic Chemistry : Cupreidine is used to catalyze the α-hydroxylation of β-keto esters, achieving high yields and excellent enantioselectivities. This application is of significant interest for industrial and synthetic organic chemistry (Wang et al., 2014).
Potential in Cardiac Arrhythmia Treatment : Research suggests that Cupreidine may have similar antiarrhythmic potencies to quinidine but with a lower acute toxicity profile. This indicates its potential utility in treating cardiac arrhythmias (Nwangwu et al., 1982).
Neurochemical Mobility : Cupidin, potentially another form of Cupreidine, is shown to act as a mobile adaptor protein in the brain. Its distribution changes in response to synaptic activity, suggesting a role in synaptic plasticity and neuronal communication (Shiraishi et al., 2003).
Expansion in Cinchona Alkaloids : Cupreidine has been expanded with the phenoxazinone unit in Cinchona alkaloids, maintaining their stereochemical integrity. This development is significant in the field of medicinal chemistry (Wąsińska-Kałwa et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFMSYZSFUWQPZ-WXPXUSHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318424 | |
Record name | Cupreidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cupreidine | |
CAS RN |
70877-75-7 | |
Record name | Cupreidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70877-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cupreidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070877757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cupreidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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